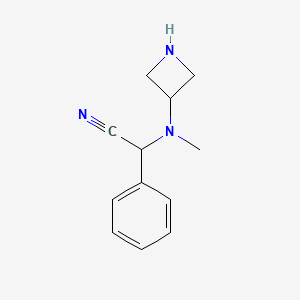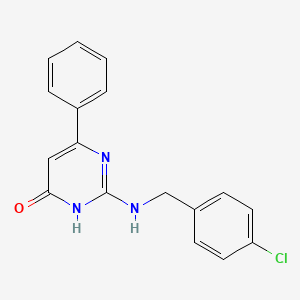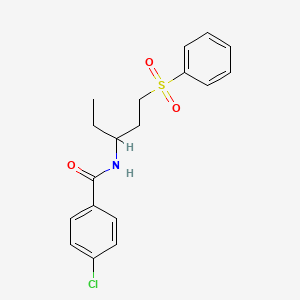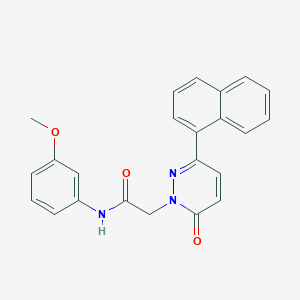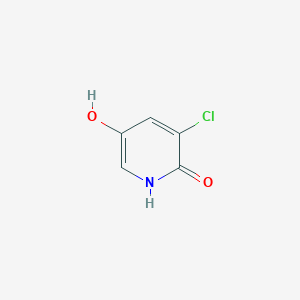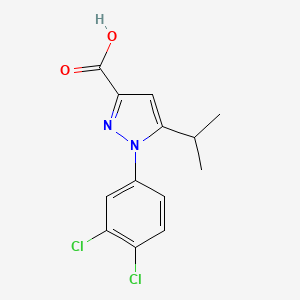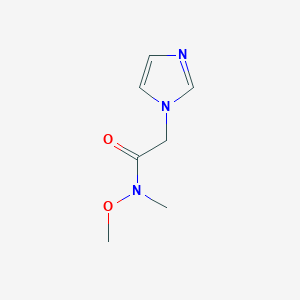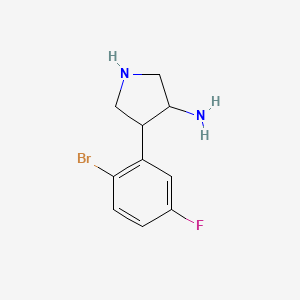
4-(2-Bromo-5-fluorophenyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromo-5-fluorophenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 2-bromo-5-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-5-fluoroaniline with a suitable pyrrolidine precursor under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the compound .
化学反应分析
Types of Reactions
4-(2-Bromo-5-fluorophenyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted derivatives .
科学研究应用
4-(2-Bromo-5-fluorophenyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets and its potential biological activities.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
作用机制
The mechanism of action of 4-(2-Bromo-5-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring and the 2-bromo-5-fluorophenyl group contribute to its binding affinity and selectivity towards these targets. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 4-(2-Chloro-5-fluorophenyl)pyrrolidin-3-amine
- 4-(2-Bromo-5-chlorophenyl)pyrrolidin-3-amine
- 4-(2-Fluoro-5-methylphenyl)pyrrolidin-3-amine
Uniqueness
4-(2-Bromo-5-fluorophenyl)pyrrolidin-3-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C10H12BrFN2 |
|---|---|
分子量 |
259.12 g/mol |
IUPAC 名称 |
4-(2-bromo-5-fluorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H12BrFN2/c11-9-2-1-6(12)3-7(9)8-4-14-5-10(8)13/h1-3,8,10,14H,4-5,13H2 |
InChI 键 |
XLLKFZRVVUNBJL-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1)N)C2=C(C=CC(=C2)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


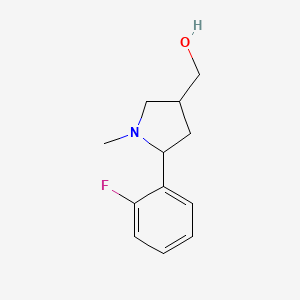
![6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14868795.png)
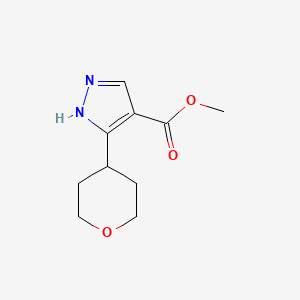
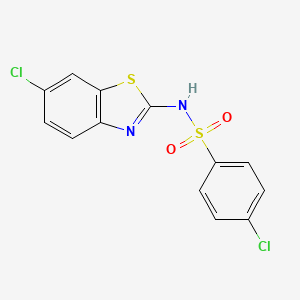
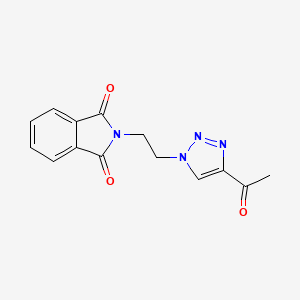
![2-Thiaspiro[3.5]nonan-7-ol](/img/structure/B14868812.png)
